Methyl piperidine-1-carbodithioate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

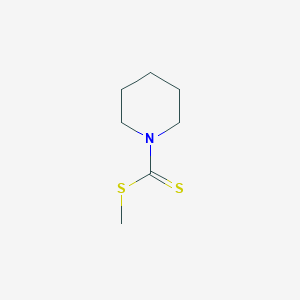

Structure

3D Structure

Properties

IUPAC Name |

methyl piperidine-1-carbodithioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NS2/c1-10-7(9)8-5-3-2-4-6-8/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXWXUCPVRKLZSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=S)N1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10878999 | |

| Record name | METHYL-PIPERIDINYL-DITHIOCARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10878999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Methyl Piperidine-1-carbodithioate

Abstract

This whitepaper provides an in-depth technical guide for researchers, scientists, and professionals in drug development on the synthesis and characterization of methyl piperidine-1-carbodithioate. This compound, a member of the dithiocarbamate family, serves as a versatile building block in medicinal and materials science.[1] This guide details a robust, field-proven one-pot synthesis method, offering insights into the underlying reaction mechanisms and rationale for procedural choices. Furthermore, it presents a comprehensive characterization workflow, employing a suite of analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The protocols described herein are designed to be self-validating, ensuring reproducibility and reliability in experimental outcomes.

Introduction: The Significance of Dithiocarbamates

Dithiocarbamates are a class of organosulfur compounds characterized by the −NCS₂ functional group. Their unique coordination chemistry and biological activity have established them as critical scaffolds in various scientific domains. The piperidine moiety, a ubiquitous six-membered nitrogen-containing heterocycle, is a prominent structural motif in numerous pharmaceuticals and natural alkaloids.[2][3] The amalgamation of the dithiocarbamate functionality with the piperidine ring in this compound results in a molecule with significant potential for further chemical elaboration and diverse applications.

Derivatives of piperidine-1-carbodithioate have demonstrated a wide spectrum of biological activities, including antimicrobial and antitumor properties.[1] Their ability to act as ligands and form stable complexes with transition metals also makes them valuable in materials science for the development of novel materials with tailored electronic and optical properties.[1] This guide focuses on the foundational synthesis and characterization of the methyl ester derivative, providing a solid starting point for explorations into its broader applications.

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is typically achieved through a one-pot reaction that is both efficient and straightforward.[1] This method leverages the nucleophilic character of piperidine and the electrophilic nature of carbon disulfide, followed by methylation.

Reaction Mechanism

The synthesis proceeds via a two-step mechanism within a single reaction vessel:

-

Nucleophilic Attack: The nitrogen atom of piperidine, acting as a nucleophile, attacks the electrophilic carbon atom of carbon disulfide. This results in the formation of a piperidine-1-carbodithioate anion intermediate.[1]

-

Methylation: The intermediate anion is then alkylated using a methylating agent, such as methyl iodide, to yield the final product, this compound.

Caption: Reaction mechanism for the one-pot synthesis of this compound.

Experimental Protocol: One-Pot Synthesis

This protocol is designed for reliability and high yield.

Materials:

-

Piperidine

-

Carbon Disulfide (CS₂)

-

Methyl Iodide (CH₃I)

-

Ethanol (or other suitable polar aprotic solvent)

-

Sodium Hydroxide (NaOH)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve piperidine in ethanol and cool the mixture in an ice bath.

-

Slowly add an equimolar amount of carbon disulfide to the cooled solution while stirring. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.

-

After the addition of carbon disulfide is complete, add a solution of sodium hydroxide to deprotonate the resulting dithiocarbamic acid, forming the sodium salt.

-

To this solution, add methyl iodide dropwise. The methylation reaction will proceed, leading to the formation of the methyl ester.

-

Allow the reaction to stir at room temperature for several hours to ensure completion.

-

The product can then be isolated by extraction with a suitable organic solvent, followed by washing and drying.

-

Purification can be achieved through crystallization.[1]

Comprehensive Characterization

Thorough characterization is paramount to confirm the identity and purity of the synthesized this compound. The following analytical techniques provide a holistic profile of the compound.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NS₂ | [1][4] |

| Molecular Weight | 175.31 g/mol | [1][4] |

| Appearance | Colorless to yellow liquid or semi-solid | [1] |

| Melting Point | 36 - 37 °C | [4] |

| Solubility | Highly soluble in ethanol, methanol, and DMSO; limited solubility in water. | [1] |

Spectroscopic Analysis

NMR spectroscopy is a powerful tool for elucidating the molecular structure of the compound.

-

¹H NMR: The proton NMR spectrum provides information about the different types of protons and their chemical environments. The expected signals for this compound are:

-

A singlet for the methyl (CH₃) protons.

-

Broad multiplets for the piperidine ring protons (CH₂ groups).[1]

-

-

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. Key expected resonances include:

-

A peak for the methyl carbon.

-

Signals corresponding to the carbons of the piperidine ring.

-

A downfield signal for the thiocarbonyl (C=S) carbon.

-

| ¹H NMR (Predicted) Chemical Shifts (δ ppm) | ¹³C NMR (Predicted) Chemical Shifts (δ ppm) |

| ~3.15–3.20 (s, 3H, -SCH₃) | Signal for -SCH₃ |

| ~1.65–1.80 (m, 6H, piperidine CH₂) | Signals for piperidine carbons |

| ~4.70 (d, 4H, piperidine CH₂ adjacent to N) | Signal for C=S |

Note: Actual chemical shifts may vary depending on the solvent and instrument used.

FTIR spectroscopy is used to identify the functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=S (Thiocarbonyl) | ~1243 |

| C-N (Thioureide) | ~1475 - 1479 |

| C-S | ~655 |

The presence of a strong absorption band around 1243 cm⁻¹ is indicative of the C=S bond, a key feature of the dithiocarbamate group.[1] The C-N stretching vibration typically appears in the region of 1475-1479 cm⁻¹.[5]

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (175.31 m/z) is expected.[1][4] The fragmentation pattern can provide further structural confirmation.

Caption: A typical workflow for the characterization of this compound.

Applications and Future Directions

This compound is not only a compound of academic interest but also holds significant promise in applied fields.

-

Medicinal Chemistry: It serves as a crucial intermediate for the synthesis of more complex molecules with potential therapeutic applications, including anticancer and antimicrobial agents.[1]

-

Agrochemicals: The biological activity of dithiocarbamates suggests potential use in the development of novel pesticides and herbicides.[1]

-

Materials Science: Its ability to form stable complexes with metal ions makes it a candidate for creating new materials with interesting catalytic, electronic, or optical properties.[1]

Future research can focus on the synthesis of a library of derivatives by modifying the piperidine ring or the ester group to explore structure-activity relationships. Furthermore, the investigation of its metal complexes could lead to the discovery of novel catalysts or functional materials.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The detailed one-pot synthesis protocol and the multi-technique characterization workflow offer a robust framework for researchers. The presented data and mechanistic insights are intended to empower scientists in their efforts to synthesize and utilize this versatile compound for a wide range of applications in drug discovery and materials science. The self-validating nature of the described protocols ensures a high degree of confidence in the experimental outcomes.

References

- Smolecule. (2023, August 17). This compound.

- ResearchGate. (n.d.). The structure and numbering scheme of 4-methyl-1-piperidine carbodithioic acid.

- ECHEMI. (n.d.). Buy methyl piperidine-1-carbodithionate from iChemical.

- MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- International Journal of New Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.

Sources

"methyl piperidine-1-carbodithioate chemical properties and structure"

An In-depth Technical Guide to Methyl Piperidine-1-carbodithioate

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. We will explore its fundamental chemical and physical properties, molecular structure, and spectroscopic characteristics. A detailed, field-proven synthesis protocol is presented, alongside an analysis of its chemical reactivity and known biological activities. This document is intended for scientists and drug development professionals, offering authoritative, referenced insights into the compound's structure, synthesis, and potential applications as a versatile building block for novel chemical entities.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a cornerstone of modern pharmacology, recognized as one of the most prevalent N-heterocyclic scaffolds in FDA-approved drugs.[1][2] Its derivatives are integral to over twenty classes of pharmaceuticals, demonstrating a vast range of biological activities including anticancer, antiviral, analgesic, and antipsychotic properties.[3][4] this compound (CAS No. 698-17-9) merges this privileged piperidine structure with a dithiocarbamate functional group, creating a molecule with unique chemical reactivity and significant potential as a precursor in drug discovery and materials science.[5] This guide synthesizes current knowledge to provide a detailed technical profile of this compound.

Chemical Identity and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are foundational to its application in research and development. This compound is a stable organic compound under standard conditions, typically appearing as a colorless to yellow liquid or semi-solid.[6]

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 698-17-9 | [5][6][7] |

| IUPAC Name | This compound | [5][6][8] |

| Molecular Formula | C₇H₁₃NS₂ | [5][7][8] |

| SMILES | CSC(=S)N1CCCCC1 | [5] |

| InChI Key | BXWXUCPVRKLZSJ-UHFFFAOYSA-N | [5][6] |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 175.31 - 175.32 g/mol | [5][6][8] |

| Physical Form | Colorless to yellow liquid or semi-solid | [6] |

| Melting Point | 36 - 37 °C | [7] |

| Solubility | Highly soluble in ethanol, methanol, and DMSO; limited solubility in water (<1 mg/mL).[5] | [5] |

| Storage | Keep in a dark place, sealed in dry, room temperature conditions.[6][9] | [6][9] |

Molecular Structure and Spectroscopic Analysis

The molecular architecture of this compound dictates its reactivity and interaction with biological systems. Structural studies on analogous compounds reveal that the piperidine ring typically adopts a stable chair conformation.[5] The dithiocarbamate group [S=C(S-)] is planar, a key feature influencing its coordination chemistry and reactivity.[5]

Caption: 2D structure of this compound.

Spectroscopic Characterization

Table 3: Predicted Spectroscopic Data

| Technique | Assignment | Expected Wavenumber / Chemical Shift | Source |

| Infrared (IR) | C=S Stretching (thiocarbonyl) | ~1243 cm⁻¹ | [5] |

| C-S Stretching | ~655 cm⁻¹ | [5] | |

| ¹H NMR | Piperidine Ring Protons (CH₂) | Broad multiplets at δ 1.65–1.80 ppm | [5] |

| Methyl Protons (S-CH₃) | Singlet at δ 3.15–3.20 ppm | [5] | |

| UV-Vis | π→π* transitions | 250–375 nm range | [5] |

Synthesis Methodology

The synthesis of this compound is a robust and well-established process. The core mechanism involves the nucleophilic attack of the secondary amine (piperidine) on the electrophilic carbon of carbon disulfide. This forms a piperidine dithiocarbamate salt intermediate, which is subsequently alkylated with a methylating agent (e.g., methyl iodide) to yield the final product.[5]

Caption: General synthesis workflow for this compound.

Experimental Protocol: Two-Step Synthesis

This protocol is based on the common synthetic route for dithiocarbamate esters.[5][10]

Step 1: Formation of the Dithiocarbamate Salt

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), dissolve piperidine (1 equivalent) in a suitable solvent like ethanol.

-

Slowly add carbon disulfide (1 equivalent) dropwise to the cooled solution while stirring. A precipitate of piperidine dithiocarbamic acid may form.

-

Add an aqueous solution of a base, such as sodium hydroxide (1 equivalent), to the mixture. Stir until the precipitate dissolves, forming the soluble sodium piperidine-1-carbodithioate salt. The reaction is typically rapid.

Step 2: Methylation of the Salt

-

To the solution containing the dithiocarbamate salt, add a methylating agent, such as methyl iodide (1 equivalent), dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting salt.

-

Upon completion, the product can be extracted using an organic solvent (e.g., dichloromethane). The organic layer is then washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

-

Purification can be achieved via crystallization or column chromatography to obtain pure this compound.[5]

Chemical Reactivity and Applications

This compound serves as a versatile intermediate in organic synthesis.

-

Nucleophilic Reactions: The sulfur atoms in the carbodithioate group possess nucleophilic character, enabling substitution reactions with various electrophiles to create a diverse library of dithiocarbamate derivatives.[5]

-

Metal Complex Formation: The compound readily coordinates with transition metals, forming stable complexes. This property is valuable in the development of new catalysts and functional materials.[5][11]

-

Building Block in Medicinal Chemistry: It is a key starting material for synthesizing more complex molecules with potential therapeutic value. Its derivatives have been investigated for a range of biological activities.[5][12]

-

Agricultural Chemistry: The inherent biological activity of the dithiocarbamate moiety suggests potential applications in the formulation of pesticides or herbicides.[5]

Biological Activity and Drug Development Potential

Derivatives of this compound have demonstrated a promising spectrum of biological activities, making the parent compound a valuable scaffold for drug discovery.

-

Antimicrobial and Antifungal Activity: Various piperidine-based carbodithioates have shown efficacy against a range of bacterial and fungal strains.[5][13]

-

Antitumor Activity: Research indicates that certain derivatives can inhibit the proliferation of human cancer cell lines, with some compounds inducing DNA damage and cell cycle arrest.[5][12][14]

-

Antimycobacterial Properties: Allyl and benzyl derivatives of piperidine carbodithioate have been identified as potential agents against both active and dormant mycobacterial cells, and they can disrupt biofilm formation.[15] This is particularly relevant for addressing multidrug-resistant tuberculosis.

-

Enzyme Inhibition: Other piperazine- and piperidine-based carbodithioates have been explored as inhibitors for enzymes like α-glucosidase, suggesting potential in developing antidiabetic agents.[16]

The combination of the pharmacologically privileged piperidine ring with the reactive and biologically active dithiocarbamate group provides a robust platform for developing novel therapeutic agents.[17]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

GHS Pictogram: GHS07 (Exclamation mark).[6]

-

Signal Word: Warning.[6]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a chemically versatile and biologically significant molecule. Its straightforward synthesis, combined with the proven importance of the piperidine scaffold in pharmaceuticals, makes it an attractive building block for drug discovery and materials science. The demonstrated antimicrobial, antitumor, and antimycobacterial activities of its derivatives underscore its potential for the development of next-generation therapeutic agents. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their scientific endeavors.

References

- Smolecule. (2023-08-17).

- Sigma-Aldrich.

- ECHEMI.

- BLD Pharm.

- Cenmed Enterprises.

- ResearchGate. The structure and numbering scheme of 4-methyl-1-piperidine carbodithioic acid.

- PubMed.

- PubChem.

- PubChem.

- Guidechem.

- NIH.

- PubMed.

- IOSR Journal.

- PubChem. sodium;(3R)

- ChemicalBook.

- Orbital: The Electronic Journal of Chemistry. (2024-09-27). Novel Piperidone Hydrazine Carbodithioate Derivative: Synthesis, In Silico Drug-Likeness Analysis and Anticancer Properties.

- MDPI. (2023-09-07).

- ResearchGate. (PDF) Piperidine nucleus in the field of drug discovery.

- PMC.

- Thieme Connect. (2023-03-15). Application of Chiral Piperidine Scaffolds in Drug Design.

- University of Arizona. (2017-06-14). Piperidine-based drug discovery.

- ResearchG

Sources

- 1. experts.arizona.edu [experts.arizona.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy this compound | 698-17-9 [smolecule.com]

- 6. This compound | 698-17-9 [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. Methyl-piperidinyl-dithiocarbamate | C7H13NS2 | CID 10442217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 698-17-9|this compound|BLD Pharm [bldpharm.com]

- 10. iosrjournals.org [iosrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and antiproliferative activity of 4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Novel Piperidone Hydrazine Carbodithioate Derivative: Synthesis, In Silico Drug-Likeness Analysis and Anticancer Properties | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]

- 15. Allyl piperidine-1-carbodiothioate and benzyl 1H-imidazole 1 carbodithioate: two potential agents to combat against mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. thieme-connect.de [thieme-connect.de]

Spectroscopic Characterization of Methyl Piperidine-1-carbodithioate: A Technical Guide

Introduction

Methyl piperidine-1-carbodithioate, a dithiocarbamate ester, is a molecule of significant interest in medicinal chemistry and materials science. Its biological activity and potential for coordination with metal ions necessitate a thorough understanding of its structural and electronic properties.[1] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous characterization of this compound. This guide provides an in-depth analysis of the spectroscopic data of this compound, offering field-proven insights into experimental design, data interpretation, and the causal relationships behind the observed spectral features.

Molecular Structure

The structural foundation of this compound consists of a piperidine ring connected to a carbodithioate group, which is further esterified with a methyl group. The IUPAC name for this compound is this compound, and its molecular formula is C₇H₁₃NS₂.[1]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for obtaining high-quality NMR spectra is essential for accurate structural elucidation.

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

Instrument Parameters (¹H NMR):

-

Spectrometer Frequency: 400 MHz or higher for better resolution.

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

Instrument Parameters (¹³C NMR):

-

Spectrometer Frequency: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum to singlets for each unique carbon.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128 or more to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

¹H NMR Spectral Data and Interpretation

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.0 - 3.5 | Multiplet | 4H | N-CH₂ (Piperidine ring, C2 & C6) |

| ~2.6 | Singlet | 3H | S-CH₃ |

| ~1.7 | Multiplet | 6H | -CH₂- (Piperidine ring, C3, C4, C5) |

Interpretation of ¹H NMR Spectrum:

The ¹H NMR spectrum is expected to show three main groups of signals corresponding to the protons of the piperidine ring and the methyl group.

-

N-CH₂ Protons (C2 & C6): The protons on the carbons adjacent to the nitrogen atom are expected to be the most deshielded of the piperidine ring protons, appearing as a multiplet in the range of δ 3.5-4.0 ppm. The electron-withdrawing effect of the dithiocarbamate group causes this downfield shift. The multiplicity arises from coupling to the adjacent methylene protons (C3 and C5).

-

S-CH₃ Protons: The methyl group attached to the sulfur atom is anticipated to appear as a sharp singlet at approximately δ 2.6 ppm. The singlet nature is due to the absence of adjacent protons.

-

Piperidine -CH₂- Protons (C3, C4, C5): The remaining six protons of the piperidine ring are expected to resonate as a broad, overlapping multiplet around δ 1.7 ppm. Their chemical shifts are similar due to the conformational flexibility of the piperidine ring.

Caption: Correlation of ¹H NMR signals with the molecular structure.

¹³C NMR Spectral Data and Interpretation

Similar to the ¹H NMR, the ¹³C NMR data is predicted based on the analysis of related dithiocarbamate compounds.

| Chemical Shift (δ, ppm) | Assignment |

| ~200 | C=S |

| ~53 | N-CH₂ (Piperidine ring, C2 & C6) |

| ~26 | -CH₂- (Piperidine ring, C3 & C5) |

| ~24 | -CH₂- (Piperidine ring, C4) |

| ~18 | S-CH₃ |

Interpretation of ¹³C NMR Spectrum:

The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals.

-

Thiocarbonyl Carbon (C=S): The most downfield signal, typically around δ 200 ppm, is characteristic of the thiocarbonyl carbon of the dithiocarbamate group. This significant deshielding is due to the double bond to sulfur and the resonance contribution of the nitrogen lone pair.

-

N-CH₂ Carbons (C2 & C6): The carbons adjacent to the nitrogen are expected to appear around δ 53 ppm.

-

Piperidine -CH₂- Carbons (C3, C4, C5): The other carbons of the piperidine ring will resonate in the more shielded aliphatic region, between δ 24 and 26 ppm.

-

S-CH₃ Carbon: The methyl carbon attached to the sulfur is expected to be the most upfield signal, appearing around δ 18 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

Sample Preparation:

-

Solid Samples (KBr Pellet): Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Liquid/Oil Samples (Neat): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

Instrument Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are usually sufficient to obtain a good quality spectrum.

IR Spectral Data and Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands for the dithiocarbamate and piperidine moieties.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2930 | Strong | C-H stretch (aliphatic) |

| ~1450 | Medium | C-H bend (aliphatic) |

| ~1243 | Strong | C=S stretch (thioureide) |

| ~1000-1160 | Strong | C-N stretch |

| ~655 | Medium | C-S stretch |

Interpretation of IR Spectrum:

-

C-H Stretching and Bending: The strong absorptions around 2930 cm⁻¹ and medium bands around 1450 cm⁻¹ are characteristic of the C-H stretching and bending vibrations of the methylene and methyl groups in the piperidine ring and the methyl ester.

-

Thioureide C=S Stretching: A strong band around 1243 cm⁻¹ is a key diagnostic peak for the C=S stretching vibration of the dithiocarbamate group.[1] The position of this band can be influenced by the electronic environment.

-

C-N Stretching: The strong absorption in the 1000-1160 cm⁻¹ region is attributed to the C-N stretching vibration. The partial double bond character of the C-N bond due to resonance results in a higher frequency than a typical C-N single bond.

-

C-S Stretching: A medium intensity band around 655 cm⁻¹ is indicative of the C-S stretching vibration.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: Mass Spectrometry

Ionization Method:

-

Electron Ionization (EI): This is a hard ionization technique that causes extensive fragmentation, providing a detailed fragmentation pattern.

-

Electrospray Ionization (ESI): This is a soft ionization technique that typically results in the observation of the protonated molecular ion [M+H]⁺ with minimal fragmentation.

Instrument Parameters (EI-MS):

-

Ionization Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: m/z 50-500.

Instrument Parameters (ESI-MS):

-

Solvent: A mixture of methanol or acetonitrile with a small amount of formic acid or ammonium acetate to promote ionization.

-

Capillary Voltage: 3-5 kV.

-

Nebulizing Gas: Nitrogen.

Mass Spectrum and Fragmentation Analysis

The mass spectrum of this compound (Molecular Weight: 175.32 g/mol ) is expected to show a molecular ion peak and several characteristic fragment ions.

Expected Molecular Ion Peak:

-

EI-MS: A molecular ion peak (M⁺˙) at m/z = 175.

-

ESI-MS: A protonated molecular ion peak ([M+H]⁺) at m/z = 176.

Plausible Fragmentation Pattern (EI-MS):

The fragmentation of this compound under EI conditions is likely to proceed through several pathways, primarily involving the cleavage of bonds adjacent to the nitrogen and sulfur atoms.

Caption: Proposed fragmentation pathway for this compound in EI-MS.

| m/z | Proposed Fragment |

| 175 | [C₇H₁₃NS₂]⁺˙ (Molecular Ion) |

| 128 | [C₅H₁₀N=C=S]⁺ |

| 84 | [C₅H₁₀N]⁺ (Piperidine cation) |

| 76 | [CS₂]⁺˙ |

| 47 | [CH₃S]⁺ |

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and Mass Spectrometry provides a robust framework for its structural confirmation and characterization. The interpretation of the spectral data, guided by the principles of chemical shifts, vibrational frequencies, and fragmentation patterns, allows for the unambiguous assignment of its molecular structure. This guide serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling them to confidently identify and characterize this important molecule.

References

-

ResearchGate. (n.d.). The structure and numbering scheme of 4-methyl-1-piperidine carbodithioic acid. Retrieved from [Link]

Sources

"CAS number 698-17-9 properties and safety"

An In-depth Technical Guide to Methyl piperidine-1-carbodithioate (CAS 698-17-9): Properties, Synthesis, and Safety for Drug Development Professionals

Foreword

As Senior Application Scientists, our goal extends beyond mere data provision; we aim to deliver a narrative grounded in established principles and practical utility. This guide addresses this compound (CAS 698-17-9), a member of the dithiocarbamate class of compounds. These molecules, characterized by their metal-chelating properties, have transitioned from industrial applications to the forefront of biomedical research, showing potential in oncology and infectious diseases.[1] This document synthesizes the available technical data on this specific chemical entity, offering insights into its properties, synthesis, biological context, and safety protocols to support its application in research and drug development.

Core Compound Identification and Physicochemical Properties

This compound is an organic compound featuring a piperidine ring linked to a dithiocarbamate methyl ester.[2][3] This structure is fundamental to its chemical reactivity and biological activity. The key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 698-17-9 | [4][5] |

| IUPAC Name | This compound | [3][4] |

| Synonyms | Methyl N,N-pentamethylene dithiocarbamate, Piperidine-1-carbodithioic acid methyl ester | [5] |

| Molecular Formula | C₇H₁₃NS₂ | [3] |

| Molecular Weight | 175.32 g/mol | [5] |

| Physical Form | Colorless to yellow liquid or semi-solid | [4] |

| Melting Point | 36 - 37 °C | [5] |

| Solubility | Water: Very limited (<1 mg/mL). Organic Solvents: Highly soluble in ethanol, methanol, and DMSO. | [6] |

Synthesis and Characterization

The synthesis of this compound is a well-established process rooted in the nucleophilic character of secondary amines. The primary route involves a two-step, one-pot reaction.

Causality in Synthesis Design

The synthesis leverages the high nucleophilicity of the secondary amine in piperidine, which readily attacks the electrophilic carbon of carbon disulfide. This forms a dithiocarbamate salt intermediate. The subsequent step is an S-alkylation using a methylating agent. This two-step process is efficient and provides a direct route to the desired product.

Detailed Experimental Protocol: One-Pot Synthesis

This protocol describes a general, scalable laboratory procedure for the synthesis of this compound.

Materials:

-

Piperidine

-

Carbon Disulfide (CS₂)

-

Sodium Hydroxide (NaOH)

-

Methyl Iodide (CH₃I)

-

Ethanol

-

Water

-

Diethyl ether

-

Ice bath

Procedure:

-

Formation of the Dithiocarbamate Salt:

-

In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve piperidine (1.0 equivalent) in ethanol.

-

Slowly add carbon disulfide (1.0 equivalent) dropwise to the stirred solution while maintaining the temperature below 10 °C.

-

To this mixture, add a solution of sodium hydroxide (1.0 equivalent) in water dropwise, ensuring the temperature remains low.

-

Continue stirring the reaction mixture in the ice bath for 2-3 hours to ensure complete formation of the sodium piperidine-1-carbodithioate intermediate.[7]

-

-

Methylation:

-

To the same reaction mixture, slowly add methyl iodide (1.0 equivalent) dropwise.

-

Allow the reaction to warm to room temperature and stir for an additional 3-4 hours or until TLC analysis indicates the consumption of the starting material.

-

-

Work-up and Purification:

-

Reduce the solvent volume under reduced pressure.

-

Partition the residue between water and diethyl ether.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary.

-

Workflow for the Synthesis

Analytical Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques.

| Technique | Expected Observations | Source(s) |

| ¹H NMR | Multiplets for piperidine ring protons (δ ~1.65–1.80 ppm); Singlet for the S-methyl group protons. | [2] |

| IR Spectroscopy | Characteristic peaks for C=S stretching (~1243 cm⁻¹) and C-S stretching (~655 cm⁻¹). | [2] |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (175.05 m/z for [M]⁺). |

Biological Activity and Applications in Drug Development

This compound serves as a valuable scaffold in medicinal chemistry, with derivatives showing potential as both anticancer and antimicrobial agents.[6] The biological activity is intrinsically linked to the dithiocarbamate functional group.

Anticancer Activity: Mechanism of Action

Dithiocarbamates exert their anticancer effects primarily through the chelation of intracellular metal ions, particularly copper.[8][9] Cancer cells often have elevated copper levels compared to healthy cells. Dithiocarbamates capitalize on this difference.

The proposed mechanism involves the following steps:

-

Cellular Uptake: The lipophilic dithiocarbamate crosses the cell membrane.

-

Complex Formation: Inside the cell, it chelates with endogenous copper (Cu²⁺) to form a copper-dithiocarbamate complex.[2][8]

-

Proteasome Inhibition: This copper complex is the biologically active species. It targets and inhibits the 19S subunit of the cellular proteasome.[2] This is a distinct mechanism from clinical proteasome inhibitors like bortezomib, which target the 20S subunit.[2]

-

Apoptosis Induction: Inhibition of the proteasome disrupts cellular protein homeostasis, leading to an accumulation of pro-apoptotic proteins and ultimately triggering programmed cell death (apoptosis).[8][9]

Antimicrobial Activity

Derivatives of piperidine carbodithioate have demonstrated activity against various bacterial strains, including mycobacteria.[6][10] The mechanism is thought to involve metal chelation, disrupting essential metallic cofactors in microbial enzymes. Some derivatives have also been shown to inhibit biofilm formation and enhance the efficacy of existing antibiotics like isoniazid.[10]

Experimental Protocol: Assessing Cytotoxicity with MTT Assay

To evaluate the anticancer potential of this compound or its derivatives, a standard in vitro cytotoxicity assay is required. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.

Principle: Viable cells with active mitochondria contain dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Procedure:

-

Cell Seeding:

-

Culture a human cancer cell line (e.g., MCF-7 for breast cancer) to ~80% confluency.

-

Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[11]

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

-

Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells for a vehicle control (DMSO only) and an untreated control (medium only).[11]

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[11]

-

-

Solubilization and Absorbance Reading:

-

Carefully remove the medium from each well.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

-

Safety, Handling, and Storage

As a research chemical, this compound must be handled with appropriate precautions. The following information is based on the Globally Harmonized System (GHS) classifications for this compound.[4]

GHS Hazard Classification

| Hazard Statement | Description |

| H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

Recommended Safety Protocols

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

-

-

Handling:

-

Avoid breathing dust, fumes, or vapors.

-

Do not eat, drink, or smoke when using this product.

-

Wash hands thoroughly after handling.

-

Take off contaminated clothing and wash it before reuse.

-

First Aid Measures

-

If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

Storage and Disposal

-

Storage: Keep the container tightly sealed in a dry, dark, and well-ventilated place at room temperature.[4]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

References

-

Cvek, B. (2012). The revival of dithiocarbamates: from pesticides to innovative medical treatments. Journal of Receptors and Signal Transduction, 32(5), 241-244. Available at: [Link]

-

Buac, D., et al. (2012). Dithiocarbamate-Based Coordination Compounds as Potent Proteasome Inhibitors in Human Cancer Cells. Current Pharmaceutical Design, 18(22), 3267-3276. Available at: [Link]

-

Al-Hussain, F. F., et al. (2022). Synthesis, Crystal Structures and Anticancer Studies of Morpholinyldithiocarbamato Cu(II) and Zn(II) Complexes. Molecules, 27(19), 6537. Available at: [Link]

-

PubChem. Methyl-piperidinyl-dithiocarbamate. Available at: [Link]

-

ResearchGate. The structure and numbering scheme of 4-methyl-1-piperidine carbodithioic acid. Available at: [Link]

-

PubChem. Methyl-piperidinyl-dithiocarbamate. Available at: [Link]

-

PubMed. Synthesis and antiproliferative activity of 4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline. Available at: [Link]

-

PubMed Central. Piperazine-Based Co(III), Ni(II), Cu(II), and Zn(II) Carbodithioate Complexes as Potential Anticancer Agent. Available at: [Link]

-

PubMed. Selective methodologies for the synthesis of biologically active piperidinic compounds. Available at: [Link]

-

ResearchGate. Chlorodimethyltin(IV) piperidine-1-carbodithioate. Available at: [Link]

-

MDPI. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Available at: [Link]

-

Academic Journals. Antimicrobial and antioxidant activities of piperidine derivatives. Available at: [Link]

-

PubMed. Allyl piperidine-1-carbodiothioate and benzyl 1H-imidazole 1 carbodithioate: two potential agents to combat against mycobacteria. Available at: [Link]

-

Frontiers. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Available at: [Link]

-

PubMed. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Available at: [Link]

Sources

- 1. Addressing the gaps in homeostatic mechanisms of copper and copper dithiocarbamate complexes in cancer therapy: a shift from classical platinum-drug mechanisms - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Dithiocarbamate synthesis by thiocarbomoylation [organic-chemistry.org]

- 4. texaschildrens.org [texaschildrens.org]

- 5. fishersci.com [fishersci.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Dithiocarbamate-Based Coordination Compounds as Potent Proteasome Inhibitors in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Crystal Structures and Anticancer Studies of Morpholinyldithiocarbamato Cu(II) and Zn(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. premixgroup.com [premixgroup.com]

- 11. benchchem.com [benchchem.com]

"solubility of methyl piperidine-1-carbodithioate in organic solvents"

An In-depth Technical Guide to the Solubility of Methyl Piperidine-1-carbodithioate in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 698-17-9). Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes theoretical principles with practical experimental guidance. It delves into the molecular structure of this compound, predicting its interactions with a range of organic solvents. While quantitative data is sparse, this guide establishes a framework for understanding and experimentally determining its solubility, a critical parameter for its application in synthesis, formulation, and biological studies.

Introduction: The Significance of this compound

This compound, with the chemical formula C₇H₁₃NS₂, is an organosulfur compound belonging to the dithiocarbamate class.[1] Dithiocarbamates are versatile ligands known for their ability to form stable complexes with metal ions and their diverse applications in agriculture, medicine, and materials science.[2][3] Specifically, derivatives of this compound have garnered interest for their potential antimicrobial and antitumor activities.[1]

The utility of any chemical compound in these fields is fundamentally linked to its physicochemical properties, paramount among which is solubility. Solubility dictates the choice of solvents for chemical reactions, purification methods like crystallization, and the formulation of products.[4] In pharmacology, the solubility of a potential drug molecule is a critical determinant of its bioavailability and efficacy.[4] This guide, therefore, addresses the crucial need for a detailed understanding of the solubility of this compound in common organic solvents.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[5][6] To understand the solubility of this compound, we must first analyze its molecular structure and polarity.

2.1. Molecular Structure and Polarity Analysis

This compound (C₇H₁₃NS₂) possesses several key structural features that influence its solubility[7]:

-

Piperidine Ring: A saturated six-membered heterocyclic amine ring. While the piperidine ring itself is largely nonpolar due to its hydrocarbon backbone, the nitrogen atom introduces some polarity.[8]

-

Dithiocarbamate Group (-NC(=S)S-): This functional group is the primary source of the molecule's polarity. The presence of two sulfur atoms and a nitrogen atom, along with the carbon-sulfur double bond, creates a significant dipole moment. The topological polar surface area (TPSA) of the molecule is calculated to be 60.6 Ų, indicating a considerable polar character.[7]

-

Methyl Group (-CH₃): A small, nonpolar alkyl group attached to one of the sulfur atoms.

The molecule's overall polarity is a balance between the nonpolar piperidine ring and methyl group, and the polar dithiocarbamate core. The calculated XLogP3 value, a measure of lipophilicity, is 2.2, suggesting a moderate level of nonpolar character and predicting limited water solubility but favorable solubility in many organic solvents.[7]

2.2. Intermolecular Interactions

The following diagram illustrates the potential intermolecular forces between this compound and various solvent types.

Caption: Intermolecular forces governing solubility.

-

In Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in dipole-dipole interactions with the polar dithiocarbamate group. While the solute lacks a hydrogen bond donor, the nitrogen and sulfur atoms can act as weak hydrogen bond acceptors.[7]

-

In Polar Aprotic Solvents (e.g., DMSO, Acetone): Strong dipole-dipole interactions are expected between the solvent and the dithiocarbamate moiety, leading to high solubility.[1]

-

In Nonpolar Solvents (e.g., Hexane, Toluene): Solubility will be primarily driven by weaker London dispersion forces between the nonpolar piperidine ring and the solvent. The polar dithiocarbamate group will hinder dissolution in highly nonpolar solvents.

Solubility Profile

Based on available data and theoretical principles, the solubility of this compound can be summarized as follows. It is important to note that specific quantitative data is limited, and the table represents a combination of reported values and predictions based on chemical structure.

| Solvent Class | Solvent Example | Predicted/Reported Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High (>10 mg/mL)[1] | Strong dipole-dipole interactions with the dithiocarbamate group. |

| Polar Aprotic | DMSO, Acetone | High (>10 mg/mL)[1] | Very strong dipole-dipole interactions between the solvent and the polar functional group. |

| Chlorinated | Chloroform, DCM | Moderate to High | Good balance of polarity to interact with the dithiocarbamate group while being nonpolar enough to solvate the piperidine ring. Metal dithiocarbamates are often soluble in chloroform.[9] |

| Aromatic | Toluene, Benzene | Low to Moderate | Primarily London dispersion forces. The solvent's aromaticity may offer some interaction with the electron-rich sulfur atoms, but the solute's polarity is a limiting factor. |

| Ethers | Diethyl Ether | Low to Moderate | The ether's slight polarity allows for some interaction, but it is not polar enough to effectively solvate the dithiocarbamate group. |

| Alkanes | Hexane, Heptane | Very Low | Interactions are limited to weak London dispersion forces, which are insufficient to overcome the solute-solute interactions of the polar dithiocarbamate group. |

| Aqueous | Water | Very Low (<1 mg/mL)[1] | The hydrophobic piperidine ring and methyl group, combined with the lack of strong hydrogen bonding capacity, result in poor water solubility, as is common for dithiocarbamates.[1][3] |

Experimental Protocol for Solubility Determination

This section provides a standardized, step-by-step methodology for quantitatively determining the solubility of this compound. The shake-flask method described is a reliable and widely accepted technique.[10]

4.1. Materials and Equipment

-

This compound (purity ≥97%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg)

-

Scintillation vials or small flasks with screw caps

-

Thermostatic shaker or orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

4.2. Experimental Workflow

The following diagram outlines the key stages of the solubility determination process.

Caption: Workflow for Shake-Flask Solubility Determination.

4.3. Detailed Procedure

-

Preparation: To a series of vials, add a precisely measured volume of the chosen solvent (e.g., 5.0 mL). Add an excess amount of this compound to each vial, ensuring a visible amount of undissolved solid remains. This is crucial for achieving a saturated solution.

-

Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[10]

-

Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed for several hours in the same temperature-controlled environment. This allows the excess solid to settle, preventing premature clogging of the filter.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Attach a 0.22 µm syringe filter and discard the first few drops to saturate the filter material. Collect the filtrate into a clean, pre-weighed vial. This step is critical to remove all undissolved microparticles.

-

Quantification: Accurately weigh the collected filtrate. Prepare a series of dilutions and analyze them using a pre-validated and calibrated analytical method (e.g., HPLC-UV or GC-FID) to determine the concentration of this compound.

-

Calculation: The solubility is calculated from the measured concentration of the saturated solution.

4.4. Self-Validating System & Causality

-

Why excess solute? To ensure the solution is truly saturated and at equilibrium, which is the definition of solubility.

-

Why 24-48 hours of shaking? This duration is typically sufficient to overcome kinetic barriers to dissolution and reach a thermodynamic equilibrium. Shorter times may result in an underestimation of solubility.

-

Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is essential for reproducible and accurate results.[11]

-

Why 0.22 µm filtration? This removes fine, undissolved particulates that would otherwise lead to an overestimation of the amount of dissolved solute.

Conclusion and Implications

This compound exhibits solubility characteristics typical of a moderately polar molecule, with high solubility in polar organic solvents and very limited solubility in water.[1] This profile is advantageous for its use in organic synthesis and purification, where solvents like ethanol or acetone can be effectively employed.

For professionals in drug development, the poor aqueous solubility is a significant hurdle that must be addressed.[1] Formulation strategies such as co-solvents, amorphous solid dispersions, or lipid-based delivery systems may be required to enhance its bioavailability for potential therapeutic applications. The detailed experimental protocol provided in this guide offers a robust framework for generating the precise, quantitative solubility data needed to support these advanced formulation efforts and further research.

References

- Smolecule. (2023, August 17). Buy this compound | 698-17-9.

- Solubility of Things. Piperidine-1-carbothioylsulfanyl piperidine-1-carbodithioate | Solubility of Things.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.

- Wikipedia. Dithiocarbamate.

- Experiment: Solubility of Organic & Inorganic Compounds.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Sigma-Aldrich. This compound | 698-17-9.

- PubChem. Methyl-piperidinyl-dithiocarbamate | C7H13NS2 | CID 10442217.

- Dalton Transactions. (2025, June 20). Addressing misconceptions in dithiocarbamate chemistry. RSC Publishing.

- Khan Academy. Solubility of organic compounds.

- Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- ECHEMI. Buy methyl piperidine-1-carbodithionate from iChemical.

- PMC. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications.

- Benchchem. Technical Support Center: Synthesis of Transition Metal Dithiocarbamates.

- Encyclopedia.pub. (2022, March 10). The Versatility in the Applications of Dithiocarbamates.

- PubChem. Piperidine-1-carbodithioate | C6H10NS2- | CID 1241305. NIH.

- Solubility of Things. Piperidine | Solubility of Things.

- Solubility of Things. 1-Methylpiperidine - Solubility of Things.

- LookChem. Cas 873-57-4,sodium piperidine-1-carbodithioate.

- Ataman Kimya. PIPERIDINE.

Sources

- 1. Buy this compound | 698-17-9 [smolecule.com]

- 2. Addressing misconceptions in dithiocarbamate chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01085C [pubs.rsc.org]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.ws [chem.ws]

- 6. Khan Academy [khanacademy.org]

- 7. Methyl-piperidinyl-dithiocarbamate | C7H13NS2 | CID 10442217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. benchchem.com [benchchem.com]

- 10. m.youtube.com [m.youtube.com]

- 11. solubilityofthings.com [solubilityofthings.com]

Introduction: The Chemical Versatility and Pharmacological Promise of Piperidine-1-carbodithioates

An In-Depth Technical Guide to the Biological Activity of Methyl Piperidine-1-carbodithioate Derivatives

In the landscape of medicinal chemistry, the quest for novel scaffolds with broad therapeutic potential is perpetual. Among the classes of compounds that have garnered significant interest are the dithiocarbamates, organosulfur compounds characterized by the −NCSS− functional group.[1] When this moiety is combined with a piperidine ring—a privileged heterocyclic structure found in over twenty classes of pharmaceuticals—the resulting piperidine-1-carbodithioate derivatives emerge as a class of molecules with remarkable chemical versatility and a wide spectrum of biological activities.[2][3]

This compound and its derivatives serve as foundational building blocks in the synthesis of a multitude of bioactive compounds.[2] Their significance stems from the synergistic interplay between the piperidine nucleus, known to enhance pharmacokinetic properties, and the dithiocarbamate group, a potent metal-chelating agent with a high affinity for thiol groups in biological systems.[1][4] This unique combination underpins their diverse pharmacological profile, which includes potent anticancer, antimicrobial, and enzyme-inhibitory activities.[2]

This technical guide provides a comprehensive exploration of the biological activities of this compound derivatives. We will delve into their mechanisms of action, present quantitative data from key studies, provide detailed experimental protocols for their evaluation, and discuss the critical structure-activity relationships that guide future drug development efforts.

Part 1: Anticancer Activity: A Multi-Pronged Assault on Malignancy

The most extensively studied application of piperidine-1-carbodithioate derivatives is in oncology. These compounds exert their antitumor effects through a variety of mechanisms, often targeting multiple cellular pathways simultaneously, making them promising candidates for cancer therapy.[2][5]

Mechanisms of Antitumor Action

Dithiocarbamates, including piperidine derivatives, disrupt cancer cell homeostasis through several key pathways. Their ability to chelate metal ions, particularly copper, is central to many of these effects.[6][7]

-

Inhibition of the Ubiquitin-Proteasome System (UPS): The UPS is a critical pathway for protein degradation, and its inhibition leads to the accumulation of misfolded proteins, triggering apoptosis (programmed cell death). Dithiocarbamate-copper complexes have been shown to directly inhibit the 26S-proteasome, a key component of the UPS.[4][6] This inhibition is a primary mechanism behind their cancer cell-specific apoptosis-inducing ability.[5]

-

Induction of Reactive Oxygen Species (ROS): In combination with metal ions, dithiocarbamates can catalyze the production of ROS through Fenton and Haber-Weiss reactions.[4] Elevated ROS levels induce severe oxidative stress, damaging cellular components like DNA and proteins, and ultimately leading to apoptosis.[4]

-

Inhibition of Pro-Survival Signaling Pathways: Certain derivatives have been shown to target and inhibit key signaling pathways essential for cancer cell survival and proliferation. For example, the novel derivative dipyridylhydrazone dithiocarbamate (DpdtC) was found to significantly inhibit the EGFR/AKT signaling pathway in esophageal cancer cells, leading to reduced proliferation and apoptosis.[8]

-

DNA Interaction and Damage: Some this compound derivatives can interact directly with DNA, potentially through intercalation or binding, which can lead to DNA damage and trigger cell cycle arrest, particularly at the G2/M checkpoint.[2][9]

In Vitro Cytotoxicity Data

The cytotoxic potential of these derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), the concentration required to inhibit cell growth by 50%, is a key metric of potency.[10]

| Compound Type | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| 2,4-diaminoquinazoline-carbodithioate (8f) | HCT-116 | Colorectal | 1.58 | [9] |

| 2,4-diaminoquinazoline-carbodithioate (8f) | A549 | Lung | 2.27 | [9] |

| 2,4-diaminoquinazoline-carbodithioate (8m) | MCF-7 | Breast | 1.84 | [9] |

| 2,4-diaminoquinazoline-carbodithioate (8q) | HeLa | Cervical | 1.47 | [9] |

| Piperidine Derivative (16) | HT29 | Colon | 4.1 (µg/mL) | [11] |

| Piperidine Derivative (16) | MCF-7 | Breast | 26.2 (µg/mL) | [11] |

Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.[10][12]

Objective: To determine the IC₅₀ value of a novel this compound derivative.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

MTT reagent (5 mg/mL in sterile PBS)[12]

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[12]

-

96-well flat-bottom cell culture plates

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Harvest cancer cells during their logarithmic growth phase. Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[12]

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. A typical final concentration range might be from 0.1 µM to 100 µM.[12] Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells for a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a positive control (e.g., Doxorubicin).[10]

-

Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, depending on the cell line's doubling time and the compound's expected mechanism.[10]

-

MTT Addition: After incubation, carefully add 20 µL of the MTT solution to each well and incubate for an additional 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[10]

-

Formazan Solubilization: Remove the medium containing MTT. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently agitate the plate for 15 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.[10]

Part 2: Antimicrobial Activity: Combating Pathogenic Microbes

Derivatives of piperidine-1-carbodithioate have demonstrated significant activity against a range of pathogenic bacteria and fungi, positioning them as valuable leads in the search for new anti-infective agents.[2][13]

Antibacterial and Antifungal Spectrum

These compounds often exhibit broad-spectrum activity. Metal complexes of these ligands, in particular, show enhanced antimicrobial effects. For example, mixed ligand complexes of 4-methylpiperazine-1-carbodithioate with metals like Manganese (Mn), Cobalt (Co), and Zinc (Zn) displayed prominent activity against both bacteria and fungi.[14]

-

Antibacterial Activity: Activity has been documented against both Gram-positive (Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[14] Allyl piperidine-1-carbodiothioate has also shown promise as an anti-mycobacterial agent, inhibiting biofilm formation and showing efficacy against dormant cells.[15]

-

Antifungal Activity: Potent antifungal effects have been observed against clinically relevant fungi such as Candida albicans and Aspergillus niger.[16][17] Dithiocarbamates have long been used as agricultural fungicides due to their multisite mode of action, which may reduce the likelihood of resistance development.[16]

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound | Microorganism | Activity Type | MIC (µg/mL) | Reference |

| [Co(4-MPipzcdt)(phen)₂]Cl | Candida albicans | Antifungal | <8 | [14] |

| [Mn(4-MPipzcdt)₂(phen)] | Candida albicans | Antifungal | 8 | [14] |

| [Co(4-MPipzcdt)(phen)₂]Cl | Escherichia coli | Antibacterial | 16 | [14] |

| [Mn(4-MPipzcdt)₂(phen)] | Escherichia coli | Antibacterial | 32 | [14] |

| [Co(4-MPipzcdt)₂(phen)] | Staphylococcus aureus | Antibacterial | 64 | [14] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.[17]

Objective: To determine the MIC of a test compound against a specific bacterial or fungal strain.

Materials:

-

Bacterial/fungal strain (e.g., E. coli ATCC 25922)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compound stock solution (in DMSO)

-

Sterile 96-well microtiter plates

-

Positive control antibiotic (e.g., Gentamicin)[17]

-

Spectrophotometer or microplate reader (OD at 600 nm)

Procedure:

-

Inoculum Preparation: Culture the microorganism overnight. Dilute the culture in fresh broth to achieve a standardized concentration (e.g., ~5 x 10⁵ CFU/mL for bacteria).

-

Compound Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.

-

Inoculation: Add 100 µL of the standardized microbial inoculum to each well. This will halve the compound concentration in each well and bring the final inoculum to the target density.

-

Controls: Include a positive control (inoculum with no compound) to ensure microbial growth and a negative control (broth only) for sterility and background absorbance.

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be confirmed by measuring the optical density (OD) with a microplate reader.

Part 3: Other Biological Activities & Structure-Activity Relationships

Beyond their anticancer and antimicrobial properties, piperidine-1-carbodithioate derivatives have shown potential as inhibitors of various enzymes, further broadening their therapeutic applicability.

Enzyme Inhibition

-

Urease Inhibition: Urease is a key enzyme for bacteria like Helicobacter pylori, allowing them to survive in the acidic environment of the stomach. Pyridylpiperazine-based carbodithioates have been identified as potent urease inhibitors, with some compounds showing significantly greater potency than the standard inhibitor thiourea.[18] For instance, one derivative bearing an o-tolyl moiety exhibited an IC₅₀ value of 5.16 µM, compared to 23.00 µM for thiourea.[18]

-

Cholinesterase Inhibition: Some piperidine derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to the treatment of Alzheimer's disease.[19]

Structure-Activity Relationship (SAR)

Understanding the relationship between a molecule's structure and its biological activity is paramount for rational drug design. For piperidine-1-carbodithioate derivatives, several SAR trends have been observed:

-

Substitution on the Piperidine Ring: The nature and position of substituents on the piperidine ring can significantly influence activity. For example, in a series of urease inhibitors, a methyl group at the ortho position of a connected phenyl ring resulted in stronger inhibition compared to meta or para substitutions.[18]

-

The Carbodithioate Ester Group: The group attached to the sulfur atom of the carbodithioate moiety is critical. Modifications here can alter lipophilicity, steric hindrance, and electronic properties, thereby modulating biological activity.

-

Metal Chelation: The formation of metal complexes often dramatically enhances biological activity compared to the free ligand.[14][20] This highlights the importance of the dithiocarbamate group's metal-chelating ability in the mechanism of action.

Part 4: Synthesis of this compound

The synthesis of the core structure is typically a straightforward and high-yielding process.

General Synthetic Route

The synthesis involves a nucleophilic addition reaction. The nitrogen atom of piperidine acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide. This forms a piperidine dithiocarbamate salt intermediate, which is then methylated to yield the final product.[2]

Conclusion and Future Perspectives

This compound derivatives represent a versatile and highly promising class of compounds in drug discovery. Their multifaceted mechanisms of action—including proteasome inhibition, ROS induction, and antimicrobial activity—make them attractive candidates for tackling complex diseases like cancer and multi-drug resistant infections.

Future research should focus on:

-

Rational Design: Leveraging SAR data to synthesize novel derivatives with enhanced potency and selectivity for specific biological targets.

-

Mechanism Deconvolution: Further elucidating the precise molecular targets and pathways affected by these compounds to better understand their therapeutic potential and possible side effects.

-

In Vivo Studies: Progressing the most promising lead compounds into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

The continued exploration of this chemical scaffold holds significant promise for the development of the next generation of therapeutic agents.

References

- Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds - Benchchem. (n.d.).

- Antifungal activity of synthesized dithiocarbamate derivatives on Fusarium oxysporum f sp. albedinis in Algeria - JOCPR. (n.d.).

- In Vitro Studies of the Activity of Dithiocarbamate Organoruthenium Complexes against Clinically Relevant Fungal Pathogens - MDPI. (n.d.).

- The revival of dithiocarbamates: from pesticides to innovative medical treatments - PMC. (n.d.).

- Dithiocarbamate-Based Coordination Compounds as Potent Proteasome Inhibitors in Human Cancer Cells - PMC - NIH. (n.d.).

- Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds - Benchchem. (n.d.).

- Buy this compound | 698-17-9 - Smolecule. (2023, August 17).

- Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC - NIH. (n.d.).

- Synthesis of novel antibacterial and antifungal dithiocarbamate-containing piperazine derivatives via re-engineering multicomponent approach - PMC - NIH. (n.d.).

- Synthesis, Characterization Antifungal and Antibacterial activity of Dithiocarbamate Metal Momplexes - Scholars Research Library. (n.d.).

- Sodium 4-Methylpiperazine-1-carbodithioate: A Technical Review of its Synthesis, Biological Activity, and Mechanisms of - Benchchem. (n.d.).

- Antimicrobial and toxicological studies of some metal complexes of 4-methylpiperazine-1-carbodithioate and phenanthroline mixed ligands - PMC - PubMed Central. (n.d.).

- WO2006023714A2 - Dithiocarbamate derivatives and their use for treating cancer - Google Patents. (n.t.).

- Dithiocarbamates derivatives as anticancer agents: A Review - ResearchGate. (2025, August 7).

- A novel antitumor dithiocarbamate compound inhibits the EGFR/AKT signaling pathway and induces apoptosis in esophageal cancer cells - NIH. (n.d.).

- Pyridylpiperazine-based carbodithioates as urease inhibitors: synthesis and biological evaluation - PMC - PubMed Central. (2024, August 6).

- Chlorodimethyltin(IV) piperidine-1-carbodithioate | Request PDF - ResearchGate. (2025, August 6).

- Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach - PMC - PubMed Central. (n.d.).

- Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC - PubMed Central. (n.d.).

- Structure–activity relationship of piperidine derivatives with... - ResearchGate. (n.d.).